

# Propylene Glycol Esters in Drug Delivery: An In Vivo Performance Comparison

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Performance of Drug Delivery Systems Utilizing Propylene Glycol Esters, Supported by Experimental Data.

Propylene glycol esters are a versatile class of excipients widely employed in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. Their amphiphilic nature makes them valuable components in various drug delivery systems, including self-emulsifying drug delivery systems (SEDDS) for oral administration and topical formulations for dermal delivery. This guide provides a comparative analysis of the in vivo performance of drug delivery systems incorporating propylene glycol esters against alternative formulations, supported by experimental data from preclinical and clinical studies.

## Oral Drug Delivery Systems

Propylene glycol esters, such as propylene glycol monocaprylate and propylene glycol laurate, are key components in the formulation of SEDDS. These systems form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.

## Comparative In Vivo Bioavailability Data: Oral Delivery

The following table summarizes in vivo pharmacokinetic data from studies comparing drug delivery systems with and without propylene glycol esters.

Drug	Delivery System	Propylene Glycol Ester Used	Animal Model	Key Performance Metrics	Results & Comparison
Exenatide	Self-Emulsifying Drug Delivery System (SEDDS)	Propylene Glycol Monocaprylate (Capmul PG-8)	Sprague-Dawley Rats	Relative Bioavailability (vs. subcutaneous injection)	The SEDDS formulation containing propylene glycol monocaprylate demonstrated a relative bioavailability of 14.62% $\pm$ 3.07%. <a href="#">[1]</a> <a href="#">[2]</a>
					This is a significant improvement considering the negligible oral bioavailability of exenatide solution. <a href="#">[1]</a>
Insulin Glargine	Polymeric/Zwitterionic-based SEDDS (PEG-free) vs. PEG-based SEDDS	Not explicitly a propylene glycol ester study, but compares a PEG-free system (polyglycerol-based) to a traditional PEG-based SEDDS.	Rats	Oral Bioavailability	The PEG-free SEDDS (PG/ZW-SEDDS) yielded an oral bioavailability of 2.13 $\pm$ 0.66%, which was significantly higher than

the  $1.15 \pm 0.35\%$  observed with the PEG-based SEDDS.

Ampicillin

Aqueous Solution with Propylene Glycol

Propylene Glycol

Humans

Oral Bioavailability

The oral bioavailability of ampicillin was considerably reduced in the presence of propylene glycol. This effect is likely due to the osmotic activity of propylene glycol.

Olmesartan Medoxomil (ester prodrug)

Solid Granules with Binary Lipid System

Propylene Glycol Mono- and Di-glycerides (Capmul PG-8)

Not specified

Oral Absorption

Formulations with Capmul MCM C8 (mono- and di-glycerides) were superior in enhancing oral absorption compared to those with Capmul PG-8 (propylene glycol esters).  
[\[3\]](#)

## Experimental Protocols: Oral In Vivo Bioavailability Studies

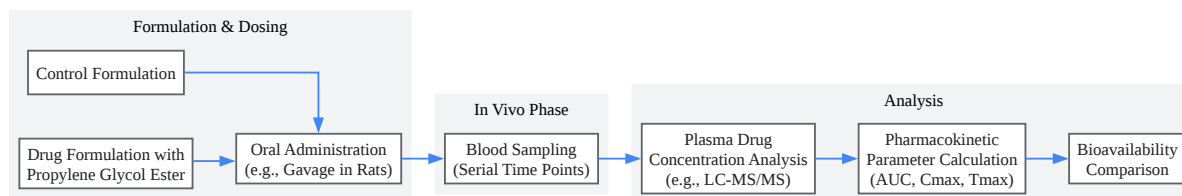
### 1. In Vivo Oral Bioavailability of Exenatide in a SEDDS Formulation in Rats[1][2]

- **Animals:** Male Sprague-Dawley rats (250-300 g) were used. Animals were fasted overnight prior to the study.
- **Formulation:** The SEDDS formulation consisted of 35% Cremophor EL, 25% Labrafil 1944, 30% Capmul PG-8 (propylene glycol monocaprylate), and 10% propylene glycol. Exenatide was incorporated as a hydrophobic ion pair with sodium docusate.
- **Dosing:** A single oral dose of the exenatide-SEDDS formulation was administered via oral gavage. A control group received a subcutaneous injection of exenatide solution.
- **Blood Sampling:** Blood samples were collected from the tail vein at predetermined time points post-dosing.
- **Analysis:** Plasma concentrations of exenatide were determined using a validated analytical method (e.g., ELISA or LC-MS/MS).
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters, including C<sub>max</sub>, T<sub>max</sub>, and AUC (Area Under the Curve), were calculated. The relative oral bioavailability was calculated as  $(AUC_{\text{oral}} / \text{Dose}_{\text{oral}}) / (AUC_{\text{subcutaneous}} / \text{Dose}_{\text{subcutaneous}}) * 100$ .

### 2. Scintigraphic Study of Oral Drug Absorption in Humans

- **Principle:** Gamma scintigraphy is a non-invasive imaging technique used to visualize the in vivo transit and disintegration of a dosage form.[1][4][5][6]
- **Radiolabeling:** The dosage form (e.g., capsule or tablet) is radiolabeled with a gamma-emitting isotope such as Technetium-99m (99mTc).
- **Administration:** The radiolabeled dosage form is administered to human volunteers.
- **Imaging:** A gamma camera is used to capture sequential images of the abdomen, tracking the movement and disintegration of the dosage form through the gastrointestinal tract.

- **Pharmacokinetic Correlation:** Blood samples are collected concurrently to measure drug plasma concentrations. The pharmacokinetic data is then correlated with the scintigraphic images to understand the site and timing of drug release and absorption.



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Experimental workflow for a typical oral bioavailability study.

## Dermal Drug Delivery Systems

Propylene glycol and its esters are extensively used in topical formulations as penetration enhancers. They are thought to improve drug permeation by disrupting the highly organized lipid structure of the stratum corneum.

## Comparative In Vivo Performance Data: Dermal Delivery

The following table presents in vivo data comparing the performance of propylene glycol and its esters with other vehicles for dermal drug delivery.

Drug	Delivery System	Penetration Enhancer/Vehicle	Animal/Human Model	Key Performance Metrics	Results & Comparison
Ibuprofen	Saturated Solutions	Propylene Glycol (PG), Dipropylene Glycol (DPG), Tripropylene Glycol (TPG), Polyethylene Glycol 300 (PEG 300)	Human Volunteers	Cumulative amount of drug permeated at 24h (in vitro)	In vitro permeation was similar for PG, DPG, and TPG, all of which were significantly better than PEG 300. In vivo results correlated well, with PG outperforming other vehicles in the initial hours. <a href="#">[7]</a>
Ibuprofen	Saturated Solutions in PG/Water	Propylene Glycol (0-100% v/v)	Human Volunteers	Drug uptake into the stratum corneum (assessed by tape-stripping)	Ibuprofen delivery was dependent on the concentration of propylene glycol in the vehicle. PG appeared to alter the solubility of ibuprofen in the stratum corneum. <a href="#">[8]</a> <a href="#">[9]</a>

Various	Occlusive Application	Propylene Glycol (PG), Propylene Glycol Laurate (PGL), Isopropyl Myristate (IPM), Transcutol™ (TC)	Human Volunteers	Transepidermal Water Loss (TEWL), Kallikrein 7 (KLK7) activity	Propylene glycol significantly elevated both TEWL and KLK7 activity, indicating an effect on skin barrier function and desquamation. No significant effects were observed for PGL, IPM, or TC.
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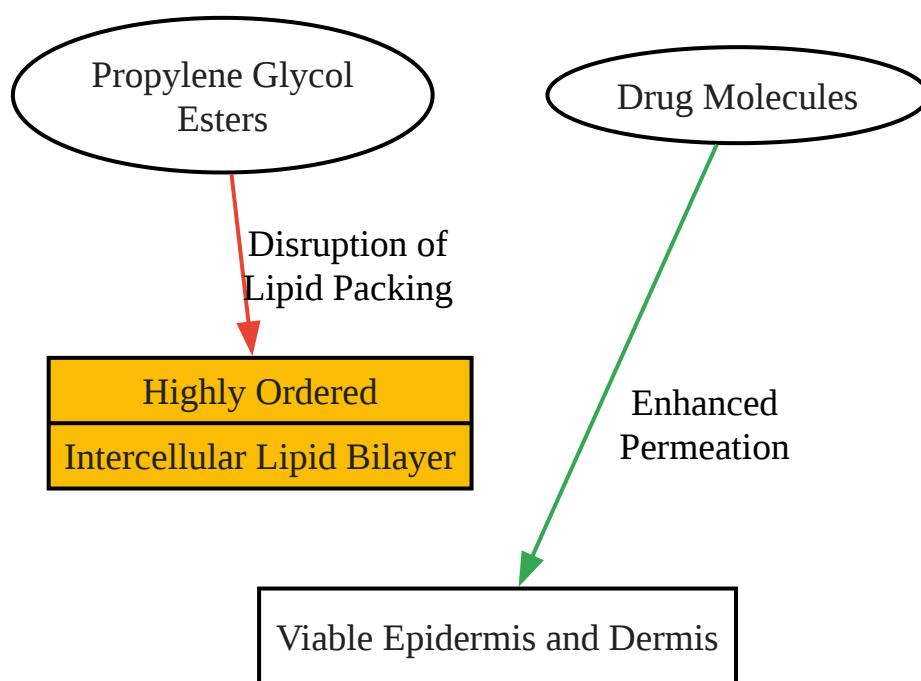
## Experimental Protocols: Dermal In Vivo Studies

### 1. In Vivo Assessment of Ibuprofen Penetration using Confocal Raman Spectroscopy<sup>[7]</sup>

- **Subjects:** Healthy human volunteers.
- **Formulations:** Saturated solutions of ibuprofen in propylene glycol, dipropylene glycol, tripropylene glycol, and polyethylene glycol 300.
- **Application:** A finite dose of the formulation is applied to a defined area on the volar forearm.
- **Measurement:** A confocal Raman spectrometer is used to non-invasively measure the concentration of ibuprofen at different depths within the stratum corneum and viable epidermis at various time points after application.
- **Data Analysis:** The Raman signal intensity of ibuprofen is normalized to an internal standard (e.g., the amide I band of keratin) to account for variations in signal attenuation with depth. Depth-concentration profiles are generated to determine the extent and rate of drug penetration.

## 2. Measurement of Transepidermal Water Loss (TEWL) and Protease Activity

- Subjects: Healthy human volunteers.
- Procedure:
  - Baseline TEWL is measured on the forearm using a Tewameter.
  - The test formulation (e.g., propylene glycol) is applied under occlusion to a defined area for a specified period (e.g., 24 hours).
  - After removal of the formulation, TEWL is measured again at the treated site.
  - Tape stripping is performed on the treated area to collect layers of the stratum corneum.
  - The protein content on the tape strips is quantified.
  - The activity of proteases, such as Kallikrein 5 (KLK5) and Kallikrein 7 (KLK7), is measured from the tape strips using specific enzymatic assays.
- Data Analysis: Changes in TEWL and protease activity from baseline and compared to control sites are statistically analyzed.



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Mechanism of skin penetration enhancement by propylene glycol esters.

## Conclusion

Propylene glycol esters are effective excipients for enhancing the in vivo bioavailability of poorly soluble drugs in both oral and dermal delivery systems. In oral formulations, they are integral to SEDDS, which have been shown to significantly improve the absorption of peptides like exenatide. However, the choice of propylene glycol ester and the overall formulation composition are critical, as some studies indicate that other lipid-based excipients may offer superior performance for certain drugs. For dermal delivery, propylene glycol is a well-established penetration enhancer that can increase drug uptake into the skin. Its mechanism of action involves interaction with and disruption of the stratum corneum lipids. The selection of a propylene glycol ester and its concentration in a topical formulation must be carefully optimized to balance efficacy with potential effects on skin barrier function. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of drug delivery systems incorporating propylene glycol esters.

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